molecular formula C16H24N4O4S B2749287 (3-((6-Methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone CAS No. 2034452-83-8

(3-((6-Methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone

Cat. No.: B2749287
CAS No.: 2034452-83-8
M. Wt: 368.45
InChI Key: DIGCZALWMXODHS-UHFFFAOYSA-N
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Description

The compound (3-((6-Methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone is a complex organic molecule that contains several functional groups and rings . It has a molecular formula of C16H24N4O4S and a molecular weight of 368.45.


Synthesis Analysis

While specific synthesis methods for this compound are not available, it likely involves the reaction of a pyrrolidine ring with a pyridazine ring, followed by further functionalization . The pyrrolidine ring is a common scaffold in medicinal chemistry, and there are many synthetic strategies for its construction and functionalization .


Molecular Structure Analysis

The compound contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . It also contains a pyridazine ring, which is a six-membered ring with two nitrogen atoms. The presence of these rings and the various functional groups attached to them would give the compound a complex three-dimensional structure.

Scientific Research Applications

  • Pharmacological Evaluation for Pain Treatment :

    • A novel series of derivatives, including compounds structurally related to the queried chemical, have been identified as selective antagonists for the transient receptor potential vanilloid 4 (TRPV4) channel. These compounds showed an analgesic effect in models of induced mechanical hyperalgesia in guinea pigs and rats (Tsuno et al., 2017).
  • Antimicrobial Agent Synthesis :

    • Research has focused on the synthesis of related piperidine and pyridine derivatives for their potential as antimicrobial agents. For example, the generation of piperidine(methan)amines and their cyclic analogues, including compounds with structural similarities to the queried chemical, has shown promise due to their profiles as Substance P antagonists (Knoops et al., 1997).
  • Molecular Interaction Studies :

    • Molecular interaction studies of analogues, such as N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, with cannabinoid receptors have been conducted. This research provides insights into how these compounds interact with biological targets, which could be relevant to the queried chemical (Shim et al., 2002).
  • Thermochemical Studies :

    • Studies on the thermochemistry of heterocyclic bases, including compounds structurally related to the queried chemical, have been conducted. These studies provide valuable information on the thermal stability and reactivity of these compounds (Dunstan, 2003).
  • Synthesis and Structural Analysis :

    • The synthesis of related compounds, including those containing piperidine and pyridine rings, has been explored. These studies focus on efficient synthesis methods and the structural analysis of these compounds, which can provide insights into the properties and potential applications of the queried chemical (Zhang et al., 2020).
  • Antibacterial Properties of Piperazinyl Oxazolidinones :

    • Research into piperazinyl oxazolidinones, which are structurally similar to the queried compound, has shown promising antibacterial properties. This research expands the understanding of the potential uses of these types of compounds in combating bacterial infections (Tucker et al., 1998).

Properties

IUPAC Name

[3-(6-methylpyridazin-3-yl)oxypyrrolidin-1-yl]-(1-methylsulfonylpiperidin-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N4O4S/c1-12-3-4-15(18-17-12)24-14-7-8-19(11-14)16(21)13-5-9-20(10-6-13)25(2,22)23/h3-4,13-14H,5-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIGCZALWMXODHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OC2CCN(C2)C(=O)C3CCN(CC3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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